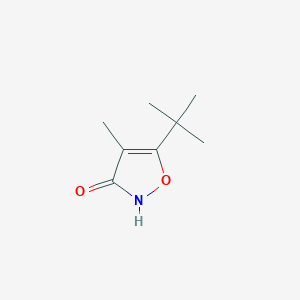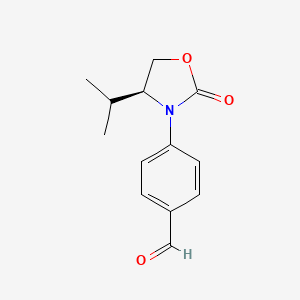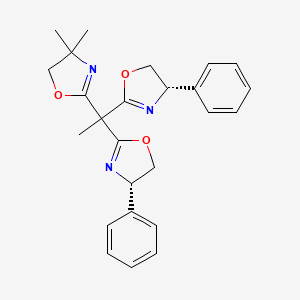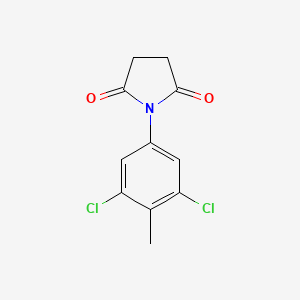![molecular formula C7H4INO2 B12872157 4-Iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12872157.png)
4-Iodobenzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both iodine and benzoxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isocyanides and 2-azidophenyloxyacrylates in the presence of a rhodium catalyst. This reaction allows for the formation of the benzoxazole ring through a coupling-cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Iodobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form other heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.
Cyclization Reactions: Catalysts such as rhodium or palladium are often used to facilitate the cyclization process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while cyclization reactions can produce complex heterocyclic compounds .
科学的研究の応用
4-Iodobenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
作用機序
The mechanism of action of 4-Iodobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic function .
類似化合物との比較
Similar Compounds
- 4-Iodobenzo[d]oxazol-2-amine
- 4-Iodobenzo[d]isoxazol-3-amine
Uniqueness
4-Iodobenzo[d]oxazol-2(3H)-one is unique due to its specific structural features, which include the presence of both iodine and the benzoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C7H4INO2 |
|---|---|
分子量 |
261.02 g/mol |
IUPAC名 |
4-iodo-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H4INO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) |
InChIキー |
ODFACGZVOPLNRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)I)NC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)


![2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)



![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxamide](/img/structure/B12872125.png)



![5-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12872159.png)

![4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B12872173.png)
